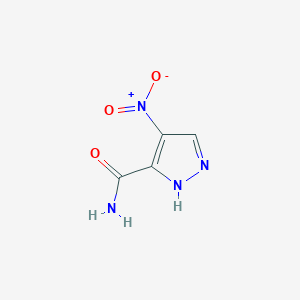
4-Nitro-1H-pyrazole-3-carboxamide
Cat. No. B1297589
Key on ui cas rn:
65190-36-5
M. Wt: 156.1 g/mol
InChI Key: SVHOGXCJBBYKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07829570B2
Procedure details


A suspension of 4-nitro-1H-5-pyrazolecarboxamide (7.80 g, 50 mmol) in dichloromethane (300 mL) and pyridine (30 mL) was treated with a solution of phosgene in toluene (20%, 50 mL). The mixture was stirred for 16 hours at ambient temperature then water (20 mL) was slowly added to the mixture, followed by 6 N aqueous hydrochloric acid (50 mL) and brine (15 mL). The mixture was extracted with dichloromethane (5×50 mL) and ethyl acetate (3×50 mL). The organic solutions were combined and dried over magnesium sulfate, filtered and the filtrate concentrated to a volume of about 150 mL then it was extracted with 1N aqueous hydrochloric acid (25 mL) and then brine (15 mL). The organic layer was dried over magnesium sulfate then filtered and the filtrate concentrated under reduced pressure to yield the title compound as a tan solid (6.36 g, 92%): 1H NMR (DMSO-d6, 400 MHz) δ 14.99 bs, 1H), 9.15 (s, 1H); RP-HPLC (Hypersil HS C18, 5 μm, 100 A, 250×4.6 mm; 5%-100% acetonitrile-0.05 M ammonium acetate over 25 min, 1 mL/min) tr 12.05 min; MS: MH+ 137.0







Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Five

Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][C:8]=1[C:9]([NH2:11])=O)([O-:3])=[O:2].C(Cl)(Cl)=O.O.Cl>ClCCl.N1C=CC=CC=1.C1(C)C=CC=CC=1.[Cl-].[Na+].O>[N+:1]([C:4]1[CH:5]=[N:6][NH:7][C:8]=1[C:9]#[N:11])([O-:3])=[O:2] |f:7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1C(=O)N
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
brine
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 16 hours at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane (5×50 mL) and ethyl acetate (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated to a volume of about 150 mL
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
it was extracted with 1N aqueous hydrochloric acid (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.36 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
